(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid
Description
Properties
Molecular Formula |
C6H6BN3O2 |
|---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)4-1-5-6(8-2-4)3-9-10-5/h1-3,11-12H,(H,9,10) |
InChI Key |
HQOLDJWPOMXLKO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=NN2)N=C1)(O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazolo[4,3-B]pyridine Core
Several synthetic routes exist for the preparation of pyrazolo[4,3-B]pyridine derivatives, often starting from aminopyrazoles or pyrazole aldehydes and incorporating pyridine ring formation via cyclization or condensation reactions.
A solvent-free one-pot synthesis approach has been developed for related pyrazolo[3,4-B]pyridine derivatives, involving the reaction of 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones), followed by elimination of benzamide in superbasic media (potassium tert-butoxide in dimethyl sulfoxide) to yield pyrazolopyridinones with good yields (up to 81%). Although this study focuses on pyrazolo[3,4-B]pyridines, the methodology provides insight into heterocyclic core formation under mild and efficient conditions.
For pyrazolo[4,3-C]pyridine cores, multi-step synthetic routes starting from 1-phenyl-1H-pyrazol-3-ol derivatives have been reported. These involve oxidation to pyrazole carbaldehydes, reduction to primary alcohols, conversion to azides, and subsequent electrophilic cyclization with iodine to form the fused heterocycle. This sequence demonstrates the versatility of functional group interconversions leading to the heterocyclic scaffold.
Introduction of the Boronic Acid Group
The installation of the boronic acid group at the 6-position of the pyrazolopyridine ring is typically achieved via palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura coupling, using appropriate halogenated pyrazolopyridine precursors and boron reagents.
A practical and efficient method involves the Pd-catalyzed C6-arylation of 3-arylpyrazolo[3,4-B]pyridines with arylboronic acids. The reaction conditions optimized include Pd(OAc)2 as the catalyst, 1,1'-bis(diphenylphosphino)ferrocene as ligand, cesium carbonate as base, and a 1,4-dioxane/water solvent mixture at elevated temperatures (100 °C). Under these conditions, yields of arylated products reach up to 95%.
For the specific preparation of (1H-Pyrazolo[4,3-B]pyridin-6-yl)boronic acid, the key step is the conversion of a halogenated pyrazolopyridine (e.g., 6-chloro or 6-iodo derivative) to the boronic acid via palladium-catalyzed borylation using bis(pinacolato)diboron or related boron sources. This is typically followed by hydrolysis to the boronic acid. While direct literature on this exact compound is scarce, analogous procedures for pyrazolopyridines are well established.
Representative Experimental Data and Outcomes
One-Pot Synthesis of Pyrazolopyridinones (Related Core)
| Entry | Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Aminopyrazole + azlactone (solvent-free) | 150 | 6 | 62 | Intermediate tetrahydro derivative |
| 2 | Heating intermediate in DMSO + t-BuOK | 150 | 1.5 | 81 | Conversion to pyrazolopyridinone |
Suzuki-Miyaura Cross-Coupling for C6 Arylation
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2/dppf (5 mol%) | Cs2CO3 | 1,4-Dioxane/Water | 100 | 2 | 95 | High yield C6 arylation |
| 2 | Pd(OAc)2/PPh3 | Cs2CO3 | 1,4-Dioxane/Water | 100 | 2 | 48 | Lower yield with PPh3 ligand |
| 3 | Pd(OAc)2/dppf (5 mol%) | K2CO3 | 1,4-Dioxane/Water | 100 | 2 | 54 | Milder base, moderate yield |
One-Pot Sequential Diarylation (Relevant for Multi-substituted Derivatives)
| Substrate | Boronic Acid(s) Used | Yield (%) | Notes |
|---|---|---|---|
| 6-Chloro-3-iodo-pyrazolopyridine | Phenylboronic acid + 4-methoxyphenylboronic acid | 60-72 | One-pot diarylation sequence |
Source: Royal Society of Chemistry Advances
Summary of Preparation Strategy
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of pyrazolo[4,3-B]pyridine core | Cyclization of aminopyrazoles or azide intermediates; iodine-mediated electrophilic substitution | Formation of fused heterocycle |
| 2 | Halogenation at 6-position | Electrophilic halogenation (e.g., iodine, chlorine) | Halogenated pyrazolopyridine intermediate |
| 3 | Palladium-catalyzed borylation or Suzuki coupling | Pd(OAc)2/dppf catalyst, boron reagent (e.g., bis(pinacolato)diboron), base (Cs2CO3), solvent (1,4-dioxane/water), heat | Introduction of boronic acid moiety |
| 4 | Hydrolysis or work-up to yield boronic acid | Aqueous acidic or basic hydrolysis | Pure this compound |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid derivative exhibits robust participation in Suzuki-Miyaura reactions, enabling efficient C–C bond formation. Key studies demonstrate its utility in synthesizing biaryl and heterobiaryl systems:
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-Dioxane | 60 | 68 |
| 2 | Pd(OAc)₂/dppf | Cs₂CO₃ | THF | 60 | 92–93 |
| 3 | Pd(OAc)₂/PPh₃ | K₂CO₃ | CH₃CN | 100 | 48 |
-
Mechanistic Insights : The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic acid, and reductive elimination to form the biaryl product .
-
Substrate Scope : Electron-deficient and electron-rich aryl halides couple efficiently, with trifluoromethyl- and difluoro-substituted boronic acids achieving >90% yields .
One-Pot Sequential Arylation
The compound enables one-pot synthesis of 3,6-diarylpyrazolo[3,4-b]pyridines, as demonstrated in a 2018 RSC Advances study :
Key Findings :
-
Stepwise Process : Initial C3-arylation (60°C, 1 h) followed by C6-arylation (100°C, 2–4 h) using Pd(OAc)₂/dppf and Cs₂CO₃ achieves up to 95% yield .
-
Substrate Compatibility :
Table 2: One-Pot Diarylation Examples
| Product | Aryl₁ (Position 3) | Aryl₂ (Position 6) | Yield (%) |
|---|---|---|---|
| 4a (Diphenyl) | Phenyl | Phenyl | 72 |
| 4b (4-Methoxyphenyl) | Phenyl | 4-Methoxyphenyl | 60 |
| 4f (4-Cyanophenyl) | 4-Methylphenyl | 4-Cyanophenyl | 60 |
Chemoselectivity and Reaction Optimization
-
Halogen Selectivity : The iodine atom at C3 reacts preferentially over chlorine at C6 in stepwise couplings, attributed to stronger Pd–I bond formation .
-
Ligand Effects : Bulky ligands like dppf enhance catalytic activity compared to PPh₃, improving yields by 20–40% .
-
Solvent Impact : Polar aprotic solvents (1,4-dioxane/water mixtures) outperform THF or CH₃CN in minimizing side reactions .
Stability and Handling Considerations
Scientific Research Applications
While (1H-Pyrazolo[4,3-b]pyridin-6-yl)boronic acid is available for purchase , research regarding pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine derivatives reveals their applications in medicinal chemistry, particularly as kinase inhibitors and in the synthesis of various biologically active compounds .
Applications of Pyrazolo-pyridine Derivatives
- Kinase Inhibitors Pyrazolo[3,4-b]pyridine is a common structure in kinase inhibitors because the pyrazolo component can act as a hydrogen bond . Boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual CLK/ROCK inhibitors with anticancer properties .
- Treatment of Bladder Cancer Arylated pyrazolo[3,4-b]pyridine has been highlighted as a fibroblast growth factor inhibitor (FGF-R and FGFR3) that is specific for bladder cancer treatment .
- Neuroprotection Pyrazolo[3,4-b]pyridine derivatives have exhibited potential as neuroprotectors in MPP+-induced neurodegeneration .
- Antiproliferative Activity Certain pyrazolo[4,3-c]pyridine derivatives have shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
- pH Sensing Specific pyrazolo[4,3-c]pyridine compounds can be used as pH indicators, enabling both fluorescence intensity-based and ratiometric pH sensing .
- mGluR5 Modulation Arylated pyrazolo[3,4-b]pyridine is used as metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAM's) .
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biological applications. The pyrazolopyridine core can also interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Boronic Acids
Key Observations :
- Heterocycle Impact: Pyrazolo-pyridine derivatives exhibit distinct electronic profiles compared to imidazo- or triazolo-pyridines due to nitrogen atom positioning.
- Substituent Effects: Alkoxy groups (e.g., in (6-Butoxy-3-Pyridinyl)Boronic Acid) lower boronic acid acidity, favoring ester formation in catalytic applications .
Reactivity in Cross-Coupling Reactions
This compound is employed in Suzuki-Miyaura couplings for synthesizing biaryl structures. demonstrates its use in synthesizing OXA-48 β-lactamase inhibitors, achieving 49% yield under Pd catalysis . Comparatively, phenyl boronic acid (PBA), a simpler analog, shows lower catalytic efficiency in amide bond formation due to weaker Lewis acidity .
Triazolo-pyridine boronic acids (e.g., [1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic Acid) may exhibit slower coupling kinetics due to steric hindrance from the triazole ring . Conversely, pyrrolo-pyridine analogs (e.g., (1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl)boronic acid) show enhanced reactivity in electron-deficient systems owing to the electron-rich pyrrole moiety .
Biological Activity
(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid is a boronic acid derivative notable for its unique pyrazolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research. The following sections detail the synthesis, biological interactions, and pharmacological applications of this compound.
Structural Characteristics
The molecular formula of this compound is CHBNO, with a molecular weight of approximately 151.00 g/mol. Its structure features a boronic acid functional group, which is pivotal for its reactivity and interaction with biological targets. The pyrazolo-pyridine core contributes significantly to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazolo-pyridine framework followed by the introduction of the boronic acid group. Various synthetic routes have been explored to optimize yield and purity, including one-pot reactions that integrate multiple coupling steps to enhance efficiency .
Biological Activity
Research into the biological activity of this compound has revealed several significant pharmacological properties:
Anticancer Activity
Studies have indicated that compounds containing a pyrazolo-pyridine structure exhibit potent anticancer effects. For instance, derivatives of pyrazolo-pyridines have been shown to inhibit key signaling pathways involved in cancer progression. Notably, this compound has been implicated in inhibiting c-Met, a receptor tyrosine kinase associated with various malignancies .
Table 1: Anticancer Activity of Pyrazolo-Pyridine Derivatives
Antiviral Activity
Recent investigations have also highlighted the antiviral potential of pyrazolo-pyridine derivatives. For example, compounds structurally related to this compound have demonstrated activity against various viral infections, including those caused by herpes simplex virus (HSV) and vesicular stomatitis virus (VSV) .
Table 2: Antiviral Activities of Related Compounds
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound's ability to inhibit kinases such as c-Met and CLK suggests its role in disrupting signaling pathways critical for cell growth and survival.
- Induction of Apoptosis : Evidence indicates that treatment with this compound can activate apoptotic pathways through caspase activation and PARP cleavage, leading to programmed cell death in cancer cells .
- Antiviral Mechanisms : The antiviral effects may involve interference with viral replication processes or modulation of host cell responses to viral infection.
Case Studies
Several case studies have investigated the efficacy and safety profiles of this compound in preclinical models:
- Cancer Cell Lines : In vitro studies on various human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers.
- Viral Infection Models : In vivo studies using animal models infected with HSV showed that administration of related compounds led to decreased viral loads and improved survival rates.
Q & A
Q. What analytical methods are critical for validating boronic acid content in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
